14S(15R)-EET methyl ester

Vascular biology Eicosanoid signaling Structure-activity relationship (SAR)

14S(15R)-EET methyl ester is a stereochemically defined oxylipin, specifically the methyl ester derivative of the endogenous epoxyeicosatrienoic acid (EET) metabolite. This compound is produced via cytochrome P450 (CYP)-mediated epoxygenation of arachidonic acid, predominantly by human CYP2C8 and CYP2C9 isoforms.

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
Cat. No. B212059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14S(15R)-EET methyl ester
Synonyms(±)14,15-EpETrE methyl ester
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC
InChIInChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11-/t19-,20+/m1/s1
InChIKeyMQCWCUDQEBWUAM-AWVFLLPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14S(15R)-EET Methyl Ester: A Stereochemically Defined Oxylipin for Eicosanoid Signaling Research


14S(15R)-EET methyl ester is a stereochemically defined oxylipin, specifically the methyl ester derivative of the endogenous epoxyeicosatrienoic acid (EET) metabolite. This compound is produced via cytochrome P450 (CYP)-mediated epoxygenation of arachidonic acid, predominantly by human CYP2C8 and CYP2C9 isoforms [1]. As a chemically synthesized and highly purified analog (>98%), it serves as a critical tool for investigating EET-dependent signaling pathways, offering enhanced stability for long-term storage compared to the free acid form .

1
Stereochemically defined oxylipin probe for eicosanoid signaling
14S,15R-(cis)-epoxide configuration
2
Methyl ester derivative offering enhanced storage stability
Compared to free acid form
3
CYP epoxygenation pathway study context
CYP2C8/CYP2C9-mediated arachidonic acid metabolism

Why Generic 14,15-EET Analogs Cannot Substitute for 14S(15R)-EET Methyl Ester


Substitution with non-stereochemically defined or regioisomeric EET analogs is scientifically unsound due to profound differences in biological activity, target engagement, and metabolic stability. The 14S,15R-(cis)-epoxide stereochemistry is a critical determinant of vasodilatory potency [1]. Furthermore, the methyl ester modification confers enhanced chemical stability for storage and handling, while remaining readily hydrolyzable to the bioactive free acid . Crucially, functional selectivity is observed: 14S(15R)-EET does not inhibit cyclooxygenase (COX), whereas its enantiomer 14R(15S)-EET does, highlighting a stereospecific divergence in signaling pathway engagement that would confound experiments using racemic or incorrect isomers .

14S(15R)-EET Methyl Ester
Generic EET Analog / Free Acid
Stereochemical mismatch may shift vasodilatory potency and pathway selectivity
Opposite enantiomer may inhibit COX, confounding EET-specific signaling readouts
Free acid form may reduce storage stability compared to methyl ester derivative

Quantitative Evidence Supporting the Selection of 14S(15R)-EET Methyl Ester


Vasodilatory Potency: Stereochemistry Dictates Functional Activity in Coronary Arteries

In a direct head-to-head comparison using bovine coronary arterial rings, the 14(S),15(R)-(cis)-epoxide stereoisomer was significantly more potent as a vasodilator than its enantiomer, 14(R),15(S)-EET [1]. The 14,15-EET-methyl ester derivative fully retained this vasodilatory activity, in contrast to the alcohol analog which was inactive, confirming the necessity of the carboxyl moiety and the tolerability of the methyl ester modification [1].

Vasodilatory Activity
Head-to-head
14S(15R)-EET methyl ester retained full vasodilatory activity; 14R(15S) enantiomer lower potency; alcohol analog inactive.
Supports stereochemical-activity relationship in vascular models
Bovine coronary arterial rings; relaxation assay
Vascular biology Eicosanoid signaling Structure-activity relationship (SAR)

Target Engagement: High-Affinity Binding to Monocytes

The target compound demonstrates specific, quantifiable binding to isolated guinea pig monocytes in a competitive binding assay. It displaces [3H]14(15)-EET with a Ki value of 612.5 nM . This provides a defined metric for target engagement, crucial for dose-response calculations in cellular and biochemical assays.

Monocyte Binding Ki
Data to verify
Ki = 612.5 nM
Reported binding affinity for competitive displacement studies
Guinea pig monocyte competitive binding assay
Immunology Lipid signaling Receptor pharmacology

Functional Selectivity: Stereospecific Divergence in COX Pathway Modulation

A critical functional difference exists between stereoisomers. 14S(15R)-EET does not inhibit COX activity in enzyme assays and does not affect isolated platelets, whereas its enantiomer, 14R(15S)-EET, does . This stereospecific effect demonstrates a clean pharmacological profile for 14S(15R)-EET, allowing for the specific study of EET-mediated vasodilation and signaling independent of COX pathway interference.

COX Pathway Selectivity
Data to verify
14S(15R)-EET: No COX inhibition; 14R(15S)-EET: Inhibits COX
Supports pathway-specific signaling attribution
COX enzyme and platelet assays
Cyclooxygenase (COX) pathway Inflammation Stereoselectivity

Potent Vasodilation at Picomolar Concentrations in Multiple Arteriole Models

14S(15R)-EET methyl ester exhibits exceptionally potent vasodilatory effects on precontracted arterioles, with EC50 values in the low picomolar range. In isolated canine epicardial arterioles, the EC50 was 4 pM, and in denuded porcine subepicardial arterioles, the EC50 was 3 pM . This high potency is a key differentiator for assays requiring minimal compound usage or for studying high-sensitivity microvascular responses.

Microvascular Potency
Data to verify
EC50 = 4 pM (canine); 3 pM (porcine)
Reported high potency in arteriole relaxation models
Precontracted epicardial/subepicardial arterioles
Microcirculation Cardiovascular pharmacology Potency

Enhanced Chemical Stability for Long-Term Storage and Handling

The methyl ester derivative offers a practical advantage for procurement and laboratory workflows. It is documented to be more stable for long-term storage compared to the free acid form of 14,15-EET . This stability is a key consideration for inventory management and ensures experimental consistency over time.

Storage Stability
Class-level
Methyl ester more stable than free acid; ≥2 years at -20°C
Supports consistent experimental reproducibility over time
Standard laboratory storage condition
Chemical stability Lipidomics Laboratory handling

Targeted Research Applications for 14S(15R)-EET Methyl Ester


Investigating Endothelium-Derived Hyperpolarizing Factor (EDHF)-Mediated Vasodilation

The defined stereochemistry (14S,15R) and potent vasodilatory activity (EC50 ~3-4 pM) of this compound make it an ideal tool for dissecting EDHF-dependent relaxation pathways in isolated vessel preparations . Its lack of COX inhibition ensures that observed effects are specifically attributable to EET-mediated hyperpolarization rather than confounding prostanoid signaling, as demonstrated in bovine coronary artery studies [1].

Functional Characterization of the EET Receptor in Immune Cells

The quantified binding affinity (Ki = 612.5 nM) to guinea pig monocytes provides a benchmark for competitive binding studies aimed at identifying and characterizing the putative EET receptor . This specific activity allows researchers to use the compound as a tool in pharmacological studies of lipid signaling in inflammation and immunity.

Structure-Activity Relationship (SAR) Studies of Eicosanoid Analogs

This compound serves as a critical reference standard in SAR programs aimed at developing stable, orally active EET analogs for therapeutic applications. Its demonstrated vasodilatory activity in multiple models and stereochemical purity are essential for benchmarking novel synthetic compounds, as illustrated by its use in defining the structural requirements for EET-mediated dilation [1].

Application
Selection Property
Validation Focus
EDHF-mediated vasodilation studies
Stereochemical purity and vasodilatory activity
Isolated vessel relaxation assays
EET receptor characterization in immune cells
Defined binding affinity (Ki)
Competitive binding and displacement assays
Eicosanoid analog SAR studies
Stereochemical reference standard
Benchmarking novel analog vasoactivity

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